2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(2-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. The compound features a 2-butoxyphenyl group at position 2 and a 3-fluorobenzyl substituent at position 5 (Figure 1). The butoxy group introduces lipophilicity, while the fluorine atom on the benzyl moiety enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
2-(2-butoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c1-2-3-13-29-22-10-5-4-9-19(22)20-15-21-23(28)26(11-12-27(21)25-20)16-17-7-6-8-18(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLRDRSLPRZTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves the reaction of pyrazole derivatives with various aryl groups. For instance, compounds are often synthesized using microwave-assisted techniques to enhance yield and reduce reaction times. The structural characterization is achieved through techniques like IR spectroscopy, NMR, and X-ray diffraction.
Inhibition of Cancer Cell Growth
Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant inhibitory effects on cancer cell lines. For example, compounds in this class have been shown to inhibit the growth of A549 (lung cancer) and H322 cells in a dosage-dependent manner. The mechanism appears to involve modulation of autophagy pathways, which are crucial for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Research has demonstrated that substitutions on the pyrazole ring significantly influence biological activity. For instance:
- 4-Chlorophenyl substitutions enhance inhibitory effects.
- The presence of fluorine atoms often improves metabolic stability and binding affinity at receptor sites.
Case Study 1: A549 Lung Cancer Cells
A study evaluated a series of pyrazolo[1,5-a]pyrazin derivatives for their efficacy against A549 cells. The results indicated that certain compounds could reduce cell viability significantly compared to controls. The most potent derivative was identified as having a 4-chlorophenyl group, showcasing a promising lead for further development.
Case Study 2: Comparative Analysis with Other Derivatives
In another study comparing various pyrazolo derivatives, it was found that those with 3-fluorobenzyl substitutions exhibited enhanced activity against H322 cells compared to non-fluorinated analogs. This highlights the importance of fluorine in enhancing biological properties.
Research Findings Summary
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 12.5 | Modulates autophagy |
| 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | A549 | 8.0 | Autophagy inhibition |
| 3-fluorobenzyl derivative | H322 | 10.0 | Receptor binding |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Activity
Compounds similar to 2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been investigated for their anti-inflammatory properties. For instance, pyrazole derivatives have shown promise as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Research indicates that certain pyrazole derivatives exhibit significant COX-2 inhibitory activity, making them potential candidates for developing anti-inflammatory drugs .
1.2 Anticancer Potential
The structural framework of pyrazolo compounds has also been linked to anticancer activity. Studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with tumor growth. The ability of these compounds to interact with specific molecular targets suggests that this compound may similarly possess anticancer properties .
1.3 Targeting Kinases
Recent research has focused on the development of pyrazolo derivatives as inhibitors of kinases such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4). These compounds are being explored for their potential in treating inflammatory diseases and cancers where kinase signaling plays a crucial role . The structural similarities of this compound to known kinase inhibitors suggest it could be a candidate for similar therapeutic applications.
Synthesis and Structural Modifications
2.1 Synthetic Pathways
The synthesis of pyrazolo derivatives typically involves condensation reactions and cyclization methods. These synthetic strategies can be adapted to modify the structure of this compound to enhance its biological activity or selectivity towards specific targets .
2.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of related pyrazole compounds can provide insights into how modifications to this compound might affect its pharmacological properties. For example, variations in substituents at specific positions on the pyrazole ring can significantly influence biological activity and selectivity profiles against various targets.
Case Studies and Research Findings
Chemical Reactions Analysis
Cyclization and Ring-Formation Reactions
The pyrazolo[1,5-a]pyrazinone core is synthesized via cyclization reactions. A common approach involves:
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Michael addition of amino pyrazoles to enaminones or chalcones, followed by intramolecular cyclization under oxidative conditions .
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Use of K₂S₂O₈/NaX systems (X = I, Br, Cl) for oxidative halogenation during cyclization, enabling regioselective C–H functionalization .
Electrophilic Substitution Reactions
The electron-rich aromatic systems undergo regioselective substitutions:
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Butoxyphenyl group : Participates in nitration/sulfonation at the para-position relative to the alkoxy group.
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Fluorobenzyl group : Limited reactivity due to fluorine’s electron-withdrawing effects, but iodination is feasible under radical conditions.
Example :
Nucleophilic Reactions
The lactam nitrogen (position 5) and secondary amine (position 7) are reactive sites:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives.
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Acylation : Acetic anhydride in pyridine yields acetylated products.
| Substrate | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| 5H-pyrazinone | CH₃I | N-Methyl derivative | DMF, 60°C | 72% |
| Secondary amine | Ac₂O | Acetylated derivative | Pyridine, RT | 85% |
Oxidation and Reduction Reactions
The dihydropyrazinone moiety (6,7-dihydro) undergoes redox transformations:
-
Oxidation : KMnO₄ in acidic conditions converts the dihydro group to a ketone.
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Reduction : NaBH₄ selectively reduces the pyrazinone carbonyl to a hydroxyl group.
Mechanism :
Cross-Coupling Reactions
Halogenated derivatives (if synthesized) participate in:
-
Suzuki coupling : With aryl boronic acids to form biaryl systems .
-
Sonogashira coupling : With terminal alkynes for alkyne-functionalized analogs .
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 3-Iodo-pyrazolo[1,5-a]pyrazine | Biaryl derivative | 78% |
| Sonogashira | CuI/PdCl₂ | 3-Bromo derivative | Alkyne-functionalized | 65% |
Hydrolysis and Degradation
The pyrazinone ring undergoes hydrolysis under extreme conditions:
-
Acidic hydrolysis (HCl, reflux): Cleaves the lactam ring to form a dicarboxylic acid.
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Basic hydrolysis (NaOH, 80°C): Yields aminopyrazole fragments .
Stability Data :
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH 1.0 (HCl) | Dicarboxylic acid | 2.1 hrs |
| pH 13.0 (NaOH) | 5-Amino-3-fluorobenzyl pyrazole | 4.5 hrs |
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives vary widely in substituents, influencing physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Fluorine Substitution: Compounds with fluorinated aryl groups (e.g., ) exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs.
- Alkoxy vs.
- Heterocyclic Modifications : Derivatives with oxadiazole or morpholine rings (e.g., ) demonstrate altered solubility and kinase inhibitory activity, suggesting tunability for specific therapeutic targets.
Pharmacokinetic and Stability Comparisons
- In contrast, non-dihydro analogs like the target compound may exhibit better stability in physiological buffers .
- Synthetic Accessibility: Microwave-assisted, solvent-free methods () enable efficient synthesis of pyrazolo-pyrazinones with yields >45%, though substituent bulk (e.g., butoxyphenyl) may reduce reaction efficiency compared to smaller groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can structural purity be validated?
- Methodology : Adapt multi-step protocols from analogous pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. For example, and describe condensation reactions between substituted phenethylamines and chlorophenyl precursors under reflux conditions, followed by cyclization. Adjust substituents (e.g., 2-butoxyphenyl and 3-fluorobenzyl groups) using Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Validate purity via HPLC (>95%) and structural integrity via -/-NMR, IR, and HRMS. Crystallization in ethanol/water mixtures (as in ) can enhance purity .
Q. How can X-ray crystallography be employed to resolve the three-dimensional structure of this compound?
- Methodology : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Use a Bruker SMART CCD diffractometer (as in ) with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL-2018/3 and Olex2 software can achieve R-factors <0.05. Key parameters include dihedral angles between aromatic rings (e.g., 16.05°–84.84° in ) and heterocyclic ring puckering (e.g., screw-boat conformation in ). Weak C–H⋯O interactions stabilize crystal packing .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives with varying substituents?
- Methodology :
- Design : Synthesize analogs with systematic substitutions (e.g., replacing 3-fluorobenzyl with 4-chlorobenzyl or altering butoxy chain length).
- Assays : Test bioactivity (e.g., kinase inhibition or antiparasitic activity) using in vitro models (e.g., KDR kinase assays in ).
- Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronic/steric effects with binding affinity. For example, highlights interactions with proteins via hydrophobic pockets and hydrogen bonds. SAR trends can be visualized via heatmaps or 3D-QSAR models .
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
- Methodology :
- Data Triangulation : Compare IC values from multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target engagement from off-target effects.
- Crystallographic Insights : Analyze binding modes of active/inactive analogs (e.g., shows how dihedral angles affect ligand-protein complementarity).
- Meta-Analysis : Cross-reference datasets from (antitrypanosomal activity) and (protein interactions) to identify conserved pharmacophores. Conflicting results may arise from assay conditions (e.g., pH, co-solvents) or cellular permeability differences .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The 3-fluorobenzyl group may enhance metabolic stability (see for fluorinated analogs).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in biological membranes. Monitor interactions of the butoxyphenyl chain with lipid bilayers.
- Toxicology : Apply ProTox-II to predict hepatotoxicity; validate with in vitro hepatic microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
